2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

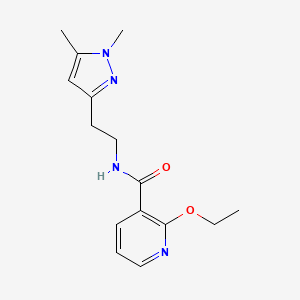

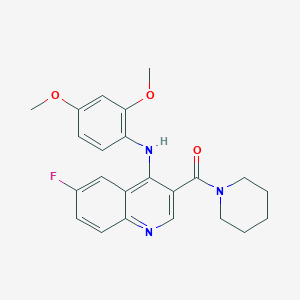

The compound "2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid" is a derivative of the 1,4-benzoxazin-3-one structure, which is an intermediate in the biosynthesis of cyclic hydroxamic acids in maize and other plants. These compounds are part of a class of natural products that have been studied for their potential biological activities and their role in plant defense mechanisms .

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been achieved through various methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to create 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . Another method involves a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, leading to the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters . Additionally, a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been synthesized from substituted 2-aminophenols via microwave-assisted one-pot regioselective annulation and subsequent Suzuki–Miyaura cross-coupling .

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives has been elucidated using various analytical techniques. For example, the configuration around the double bond of major stereoisomers in the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was established by X-ray diffraction analysis . The structural diversity of these compounds can be increased through different synthetic strategies, such as the Suzuki–Miyaura cross-coupling, which allows for the introduction of various aryl groups .

Chemical Reactions Analysis

Benzoxazinone derivatives can undergo a range of chemical reactions. The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists involves the formation of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives, indicating the potential for these compounds to participate in bioactive molecule development . The reaction of o-aminophenol with maleic anhydrides to form 3-oxo-1,4-benzoxazines under mild basic conditions is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of different substituents can affect their reactivity, solubility, and biological activity. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from dimethyl-2-oxoglutarate were tested for biological activity against various microbial strains, demonstrating the importance of structural features in determining their bioactivity . The synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives by acid-catalyzed cyclization also highlights the versatility of these compounds in forming diverse structures with potentially different properties .

Scientific Research Applications

Synthesis and Chemical Properties

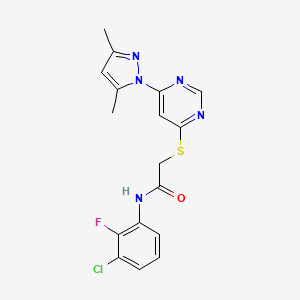

- Synthesis Methods: Effective methods for synthesizing derivatives of this compound have been developed, such as the zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides (Peddinti, Dua, & Ghosh, 2021).

- Synthesis of Novel Compounds: Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized and tested for biological activity (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).

Biological Applications

- Antibacterial Activity: Some synthesized compounds exhibited notable antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).

- Antimicrobial and Antioxidant Properties: Benzoxazinyl pyrazolone arylidenes, derived from similar compounds, have been studied for their antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Industrial and Ecological Applications

- Corrosion Inhibition: A derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, has been investigated as a corrosion inhibitor for carbon steel in acidic solutions (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).

- Allelochemicals in Agriculture: Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like the one , have been studied for their phytotoxic, antimicrobial, and insecticidal properties, indicating potential agronomic utility (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

properties

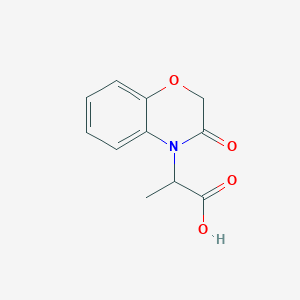

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVBQNIVZKEXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)COC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)